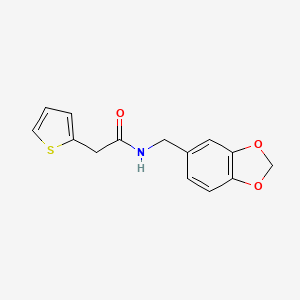

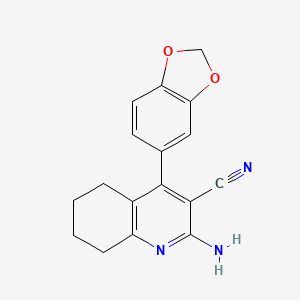

![molecular formula C15H24N4O3 B5545094 1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives often involves condensation reactions that lead to the formation of 1,2,4-oxadiazole rings. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, demonstrating the typical pathway for constructing oxadiazole cores found in similar compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of oxadiazole derivatives, such as the mentioned compound, often reveals a crystalline structure that is stabilized by various intermolecular interactions. X-ray diffraction studies play a crucial role in confirming these structures, as seen in the case of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallized in the monoclinic system, showcasing the typical crystalline features of oxadiazole compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives can vary widely but often include hydroxylation and carbonyl reduction, as observed in the metabolism studies of related compounds. The presence of the oxadiazole ring influences the resonance stabilization and chemical reactivity of these molecules (Yoo et al., 2008).

Applications De Recherche Scientifique

Metabolic Studies

Research on compounds with structural similarities to "1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide" includes studies on their metabolism. For instance, the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor was investigated using rat liver microsomes, identifying major metabolic reactions such as hydroxylation and carbonyl reduction, and elucidating the structure of metabolites through mass spectral analysis and synthetic references (Yoo et al., 2008).

Material Science and Polymer Research

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were explored for antitumor activity. This study demonstrates the potential of 1,2,4-oxadiazole derivatives in developing new materials with significant biological activities (Maftei et al., 2013).

Synthetic Chemistry Applications

The synthesis of new polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene and aromatic dicarboxylic acids showcases the application of tert-butyl and oxadiazole derivatives in creating high-performance materials with desirable properties such as solubility in polar and less polar solvents, and high thermal stability, making them suitable for various industrial applications (Liaw & Liaw, 1998).

Propriétés

IUPAC Name |

1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-10-16-12(17-22-10)6-7-18(5)14(21)11-8-13(20)19(9-11)15(2,3)4/h11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUUDXKVFRHDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCN(C)C(=O)C2CC(=O)N(C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

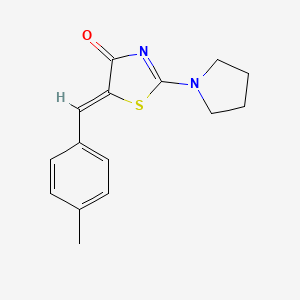

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

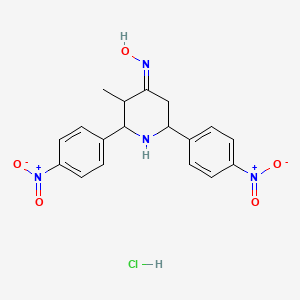

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

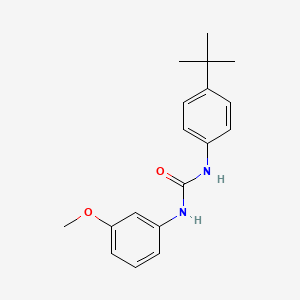

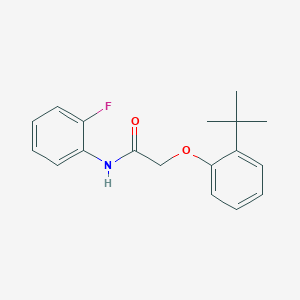

![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

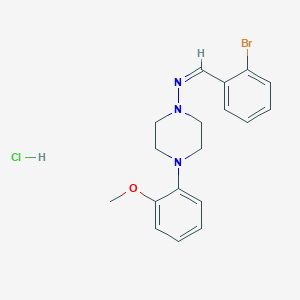

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)